![molecular formula C10H13BrN2O2 B12433750 Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate](/img/structure/B12433750.png)
Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[(5-bromopyridin-2-yl)(méthyl)amino]propanoate de méthyle est un composé chimique de formule moléculaire C11H14BrN2O2. Il s'agit d'un dérivé de la pyridine, un composé organique aromatique hétérocyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[(5-bromopyridin-2-yl)(méthyl)amino]propanoate de méthyle implique généralement la réaction de la 5-bromopyridine-2-amine avec le 3-bromopropanoate de méthyle dans des conditions spécifiques. La réaction est généralement réalisée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé à une température appropriée pour compléter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une production cohérente. L'utilisation de réactifs et de solvants de haute pureté est cruciale pour atteindre la qualité souhaitée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[(5-bromopyridin-2-yl)(méthyl)amino]propanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : L'atome de brome dans le cycle pyridine peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
Applications de la recherche scientifique
Le 3-[(5-bromopyridin-2-yl)(méthyl)amino]propanoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des systèmes biologiques et des interactions.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-[(5-bromopyridin-2-yl)(méthyl)amino]propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome dans le cycle pyridine peut participer à la liaison halogène, tandis que le groupe amino peut former des liaisons hydrogène avec des molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(5-chloropyridin-2-yl)(méthyl)amino]propanoate de méthyle
- 3-[(5-fluoropyridin-2-yl)(méthyl)amino]propanoate de méthyle
- 3-[(5-iodopyridin-2-yl)(méthyl)amino]propanoate de méthyle
Unicité
Le 3-[(5-bromopyridin-2-yl)(méthyl)amino]propanoate de méthyle est unique en raison de la présence de l'atome de brome, qui peut participer à des interactions spécifiques telles que la liaison halogène. Cette propriété peut influencer la réactivité du composé et ses interactions avec les cibles biologiques, le différenciant de ses analogues chloro, fluoro et iodo .
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
methyl 3-[(5-bromopyridin-2-yl)-methylamino]propanoate |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(6-5-10(14)15-2)9-4-3-8(11)7-12-9/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
ATCFHCKPXGMGMY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)OC)C1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


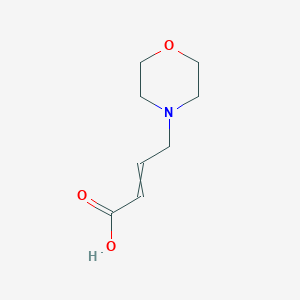
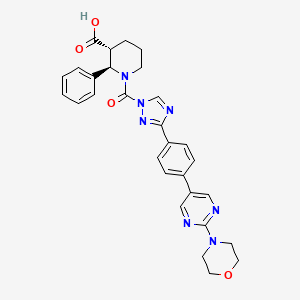
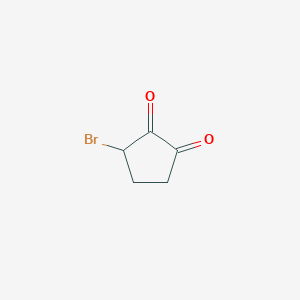
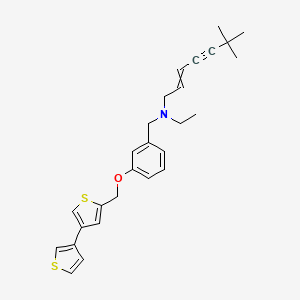
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)

![3-[12-[1-[1-[13,17-Bis(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12433698.png)
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
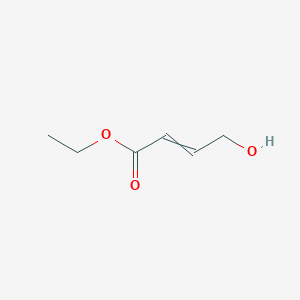
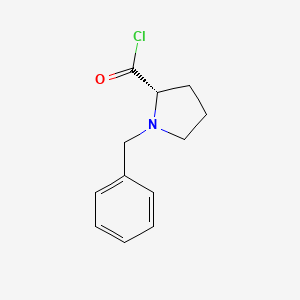
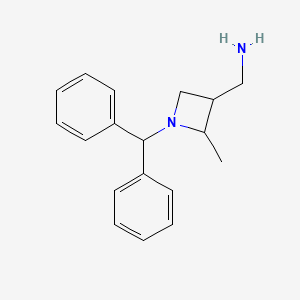
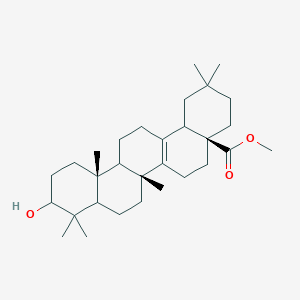
![3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)
